"5-(Thiophene-2-sulfonamido)pentanoic acid" mechanism of action
"5-(Thiophene-2-sulfonamido)pentanoic acid" mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of 5-(Thiophene-2-sulfonamido)pentanoic acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the proposed mechanism of action for the compound 5-(Thiophene-2-sulfonamido)pentanoic acid. Synthesizing current research on structurally related thiophene-based sulfonamides, this document elucidates the primary molecular interactions and enzymatic targets. The principal mechanism is identified as the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes. A secondary potential mechanism involving the inhibition of matrix metalloproteinases (MMPs) is also explored, considering the structural motifs of the molecule. This guide details the underlying biochemistry, presents supportive data from analogous compounds, and provides standardized protocols for experimental validation.
Introduction and Compound Profile
5-(Thiophene-2-sulfonamido)pentanoic acid is a heterocyclic sulfonamide derivative. Its chemical structure consists of a thiophene ring, a sulfonamide linkage, and a pentanoic acid chain. The thiophene ring is a bioisostere of the benzene ring, often incorporated into drug candidates to modulate their pharmacological properties. The sulfonamide group is a well-established pharmacophore known for its ability to inhibit specific classes of enzymes, particularly those containing a metal ion in their active site. The pentanoic acid moiety provides a flexible linker and a terminal carboxylic acid group, which can influence the compound's solubility, pharmacokinetic profile, and interactions with biological targets.
While specific studies on 5-(Thiophene-2-sulfonamido)pentanoic acid are not extensively reported in publicly available literature, a robust body of research on analogous thiophene-based sulfonamides provides a strong foundation for postulating its mechanism of action.
Primary Mechanism of Action: Carbonic Anhydrase Inhibition
The most probable mechanism of action for 5-(Thiophene-2-sulfonamido)pentanoic acid is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are ubiquitously expressed and play critical roles in pH regulation, ion transport, and various metabolic pathways.
Molecular Interaction with the Carbonic Anhydrase Active Site
The inhibitory activity of sulfonamides against CAs is well-characterized. The primary interaction involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site. This coordination displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function.
The thiophene ring of 5-(Thiophene-2-sulfonamido)pentanoic acid is expected to form favorable interactions with the hydrophobic and hydrophilic residues lining the CA active site. These interactions are crucial for the inhibitor's binding affinity and selectivity towards different CA isoforms.[1][2] Studies on similar thiophene-based sulfonamides have shown that the thiophene moiety can orient the molecule within the active site to optimize interactions.[1]
The pentanoic acid tail likely extends towards the entrance of the active site, where it can interact with amino acid residues, potentially enhancing the binding affinity and influencing isoform selectivity.
Signaling Pathway: Disruption of pH Homeostasis
By inhibiting carbonic anhydrase, 5-(Thiophene-2-sulfonamido)pentanoic acid would disrupt the rapid conversion of CO₂ to HCO₃⁻ and H⁺. This leads to alterations in cellular and tissue pH, affecting a multitude of downstream physiological processes. For instance, in the context of cancer, tumor-associated CA isoforms like CA IX and CA XII are involved in maintaining the acidic tumor microenvironment, which promotes tumor growth and metastasis.[1] Inhibition of these isoforms can lead to an increase in the extracellular pH of tumors, potentially impairing cancer cell survival and proliferation.
Diagram of Carbonic Anhydrase Inhibition:
Caption: Inhibition of Carbonic Anhydrase by 5-(Thiophene-2-sulfonamido)pentanoic acid.
Quantitative Data on Analogous Thiophene-Sulfonamide Inhibitors
The following table summarizes the inhibitory constants (Ki) of various thiophene-based sulfonamides against different human carbonic anhydrase isoforms, providing a reference for the expected potency of 5-(Thiophene-2-sulfonamido)pentanoic acid.
| Compound Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Thiophene-based sulfonamides | 69 - 70,000 | 23.4 - 1,405 | - | - | [3] |
| 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | 224 - 7,544 | 2.2 - 7.7 | 5.4 - 811 | 3.4 - 239 | [1] |
| 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides | 683 - 4,250 | Subnanomolar-nanomolar | Subnanomolar-nanomolar | Subnanomolar-nanomolar | [2] |
Secondary/Alternative Mechanism of Action: Matrix Metalloproteinase Inhibition
An alternative or secondary mechanism of action for 5-(Thiophene-2-sulfonamido)pentanoic acid could be the inhibition of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[4] Aberrant MMP activity is implicated in various pathologies, including cancer and arthritis.[4]
Rationale for MMP Inhibition
The rationale for considering MMPs as a target is based on two key structural features of the molecule:
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Sulfonamide Group: The sulfonamide moiety is a known zinc-binding group that can coordinate with the catalytic zinc ion in the active site of MMPs.[5]
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Carboxylic Acid Group: The terminal carboxylic acid of the pentanoic acid chain can also act as a zinc-binding group.[6] Carboxylic acid-based inhibitors of MMP-13 have been developed.[6]
The thiophene ring and the pentanoic acid linker would interact with the substrate-binding pockets (S-pockets) of the MMP active site, influencing the inhibitor's potency and selectivity.[7]
Diagram of Putative MMP Inhibition:
Caption: Putative inhibition of Matrix Metalloproteinase by 5-(Thiophene-2-sulfonamido)pentanoic acid.
Experimental Protocols for Mechanism Validation
To empirically determine the mechanism of action of 5-(Thiophene-2-sulfonamido)pentanoic acid, a series of biochemical and cell-based assays are recommended.
Carbonic Anhydrase Inhibition Assays
Objective: To determine the inhibitory potency and selectivity of the compound against a panel of human carbonic anhydrase isoforms.
Methodology: Stopped-Flow CO₂ Hydration Assay
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Enzyme and Compound Preparation:
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Recombinantly express and purify human CA isoforms (e.g., hCA I, II, IX, XII).
-
Prepare a stock solution of 5-(Thiophene-2-sulfonamido)pentanoic acid in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
-
Assay Procedure:
-
Utilize a stopped-flow spectrophotometer to measure the kinetics of the CA-catalyzed hydration of CO₂.
-
The assay buffer contains a pH indicator (e.g., p-nitrophenol) at a specific pH.
-
In one syringe, load the enzyme solution pre-incubated with varying concentrations of the inhibitor.
-
In the second syringe, load a CO₂-saturated solution.
-
Rapidly mix the two solutions. The production of H⁺ will cause a change in the absorbance of the pH indicator, which is monitored over time.
-
-
Data Analysis:
-
Calculate the initial rates of the enzymatic reaction at each inhibitor concentration.
-
Plot the percentage of enzyme activity versus the inhibitor concentration to determine the IC₅₀ value.
-
Use the Cheng-Prusoff equation to calculate the inhibition constant (Ki) if the mechanism is competitive.
-
Workflow for CA Inhibition Assay:
Caption: Experimental workflow for determining carbonic anhydrase inhibition.
Matrix Metalloproteinase Inhibition Assays
Objective: To assess the inhibitory activity of the compound against a panel of human MMPs.
Methodology: Fluorogenic Peptide Substrate Assay
-
Enzyme and Compound Preparation:
-
Obtain commercially available recombinant human MMPs (e.g., MMP-1, -2, -9, -13).
-
Prepare a stock solution and serial dilutions of 5-(Thiophene-2-sulfonamido)pentanoic acid.
-
-
Assay Procedure:
-
Activate the pro-MMPs according to the manufacturer's instructions (e.g., using APMA).
-
In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the activated MMP.
-
Initiate the reaction by adding a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Determine the reaction velocity from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
Based on the extensive literature on thiophene-based sulfonamides, the primary mechanism of action for 5-(Thiophene-2-sulfonamido)pentanoic acid is highly likely to be the inhibition of carbonic anhydrases. The sulfonamide moiety is poised to interact with the catalytic zinc ion, while the thiophene ring and pentanoic acid tail can contribute to binding affinity and isoform selectivity. A secondary, but plausible, mechanism is the inhibition of matrix metalloproteinases, leveraging both the sulfonamide and carboxylic acid groups as potential zinc-binding moieties. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these proposed mechanisms.
References
-
Ghorab, M. M., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Molecular Structure, 1222, 128867. [Link]
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Guzel, O., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 21(17), 5530-5537. [Link]
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Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3205. [Link]
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Li, Y., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Kupeli, E., et al. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1546-1552. [Link]
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Jacobsen, E. J., et al. (2009). Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13. Journal of Medicinal Chemistry, 52(11), 3547-3563. [Link]
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Rossello, A., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. ACS Medicinal Chemistry Letters, 4(5), 488-492. [Link]
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Li, W., et al. (2009). A selective matrix metalloprotease 12 inhibitor for potential treatment of chronic obstructive pulmonary disease (COPD): discovery of (S)-2-(8-(methoxycarbonylamino)dibenzo[b,d]furan-3-sulfonamido)-3-methylbutanoic acid (MMP408). Journal of Medicinal Chemistry, 52(7), 1799-1802. [Link]
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PubChem. (S)-2-(3-(Benzo[c][1][3][8]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid. [Link]
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Haider, S., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 6989-7001. [Link]
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Krasavin, M., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 1194-1200. [Link]
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ResearchGate. (A). Schematic synthesis of thiophene sulfonamides by Krasavin et al. [Link]
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Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]
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